ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
“Ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with a molecular weight of 300.76 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as the compound , is a topic of ongoing research . Pyrimidine derivatives have been synthesized based on molecular diversity . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . More specific structural details for this compound are not provided in the available resources.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a predicted melting point of 225.28°C, a predicted boiling point of 527.14°C, a predicted density of 1.5 g/cm^3, and a predicted refractive index of n 20D 1.66 .Scientific Research Applications
Sure! Here’s a comprehensive analysis of the scientific research applications of ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate:
Anticancer Research
Ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, potentially inhibiting the growth of cancer cells. Research has focused on its ability to interfere with DNA synthesis and repair mechanisms, making it a candidate for chemotherapy drug development .
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial and fungal pathogens. The thieno[2,3-d]pyrimidine core is known for its ability to disrupt microbial cell walls and inhibit essential enzymes, making it a promising candidate for new antimicrobial agents .
Anti-inflammatory Applications
Research has indicated that ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate may possess anti-inflammatory properties. It can modulate the activity of inflammatory mediators and enzymes, potentially reducing inflammation in various conditions such as arthritis and other inflammatory diseases .
Enzyme Inhibition Studies
This compound has been explored as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways and disease processes. Its unique structure allows it to bind to enzyme active sites, inhibiting their activity. This application is crucial for developing treatments for diseases like diabetes and metabolic disorders .
Neuroprotective Effects
Studies have suggested that ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential candidate for neuroprotective drug development .
Antiviral Research
The compound has been investigated for its antiviral properties. It has shown activity against various viruses by inhibiting viral replication and entry into host cells. This application is particularly relevant in the development of new antiviral therapies for diseases such as influenza and HIV .
Agricultural Applications
In agriculture, ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate has been studied for its potential as a pesticide or herbicide. Its ability to disrupt essential biological processes in pests and weeds makes it a candidate for developing new agricultural chemicals .
Material Science
Beyond biological applications, this compound has been explored in material science for its potential use in creating new materials with specific properties. Its chemical stability and reactivity make it suitable for developing polymers and other advanced materials .
[Source 1] [Source 2] [Source 3] [Source 4] [Source 5] [Source 6] [Source 7] [Source 8]
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-4-18-12(17)8-5(2)7-10(16)14-9(6(3)13)15-11(7)19-8/h6H,4H2,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMCPVASTXPGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)C(C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.